molecular formula C9H10O4 B1617006 Methyl alpha,4-dihydroxyphenylacetate CAS No. 68758-69-0

Methyl alpha,4-dihydroxyphenylacetate

Cat. No.: B1617006
CAS No.: 68758-69-0
M. Wt: 182.17 g/mol
InChI Key: DHPYYPJMQRYNLX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl alpha,4-dihydroxyphenylacetate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 4-hydroxy-3-methoxybenzeneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl alpha,4-dihydroxyphenylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy and hydroxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzoic acid.

    Reduction: Formation of 4-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Methyl alpha,4-dihydroxyphenylacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl alpha,4-dihydroxyphenylacetate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may have its own biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl alpha,4-dihydroxyphenylacetate is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, as well as the ester functional group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

68758-69-0

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C9H10O4/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,10-11H,1H3

InChI Key

DHPYYPJMQRYNLX-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=CC=C(C=C1)O)O

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)O)O

68758-69-0

Origin of Product

United States

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